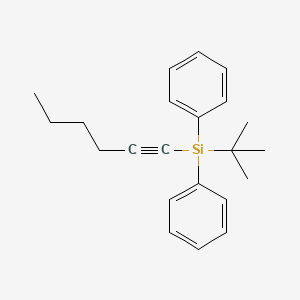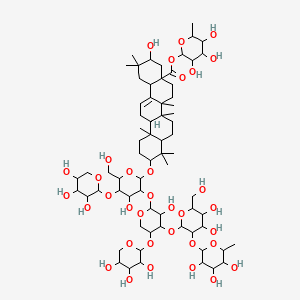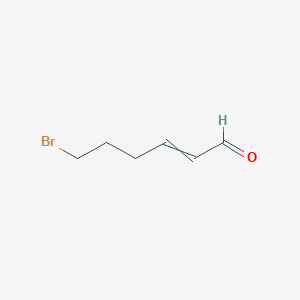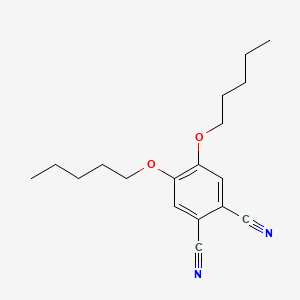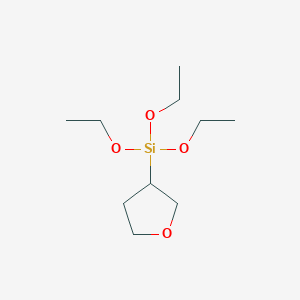
Triethoxy(oxolan-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C9H20O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to form strong bonds with silica surfaces, making it useful in the production of coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silane bond.
Industrial Production Methods
In industrial settings, this compound is produced using high-purity silane preparation methods. These methods involve the use of advanced purification techniques to ensure the final product is free from impurities that could affect its performance in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(oxolan-3-yl)silane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to an unsaturated substrate, such as an alkene or alkyne, in the presence of a catalyst.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Catalysts: Cobalt(II) chloride, rhodium catalysts, and copper catalysts are commonly used in reactions involving this compound.
Solvents: Organic solvents, such as toluene and tetrahydrofuran, are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds that are used in coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Triethoxy(oxolan-3-yl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a reducing agent in hydrosilylation reactions.
Medicine: It is used in the development of drug delivery systems and as a surface modifier for biomedical implants.
Mécanisme D'action
The mechanism of action of triethoxy(oxolan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. The compound undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds. These siloxane bonds provide the compound with its adhesive and sealant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar to triethoxy(oxolan-3-yl)silane, triethoxysilane is used in hydrosilylation reactions and as a reducing agent.
Phenyltriethoxysilane: This compound is used in the production of coatings and adhesives, similar to this compound.
Aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers and as a surface modifier for biomedical applications.
Uniqueness
This compound is unique due to its ability to form strong bonds with silica surfaces and its versatility in various chemical reactions. Its specific structure allows it to be used in a wide range of applications, from industrial coatings to biomedical implants .
Propriétés
Numéro CAS |
158069-54-6 |
|---|---|
Formule moléculaire |
C10H22O4Si |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
triethoxy(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h10H,4-9H2,1-3H3 |
Clé InChI |
FFVSRBTUFFJLBA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1CCOC1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


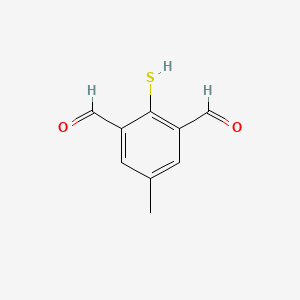
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
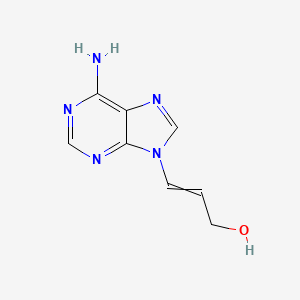
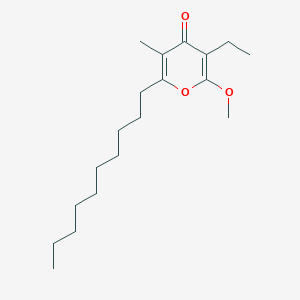
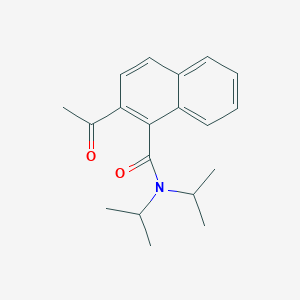
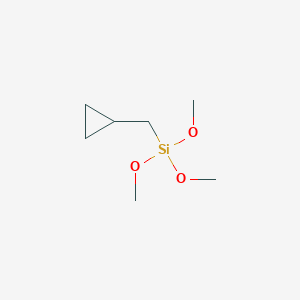
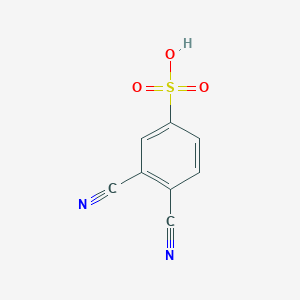
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
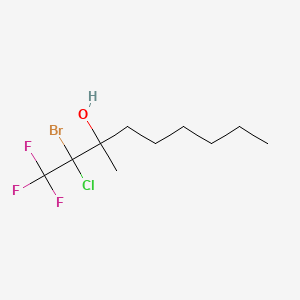
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
